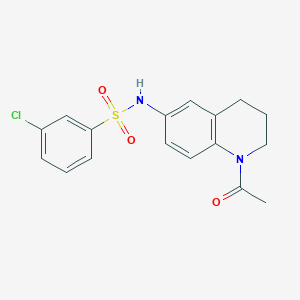

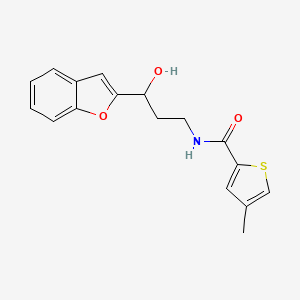

![molecular formula C9H9BrN4O B2896491 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820706-68-0](/img/structure/B2896491.png)

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has been studied for its potential anticonvulsant properties . It carries biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties .

Synthesis Analysis

The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves the use of imidazo[1,2-a]pyridines carrying hydrazone and 1,2,4-triazoles . The reaction sequence employed for the synthesis of target compounds is given in the referenced paper .Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies . In the FTIR spectrum, new peaks at 3,448, 3,256, and 3,159 cm−1 have appeared corresponding to hydrazidic NH and NH2 groups, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide include a molecular weight of 269.1 . The compound has an IUPAC name of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antituberculosis Agent

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tuberculosis (TB) activity. A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated activity against replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The compound “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” could potentially be explored for similar antituberculosis applications.

Material Science: Structural Character

The imidazopyridine scaffold is recognized for its wide range of applications in medicinal chemistry and is also useful in material science due to its structural character . The specific compound could be investigated for its properties and potential applications in material science.

Organic Syntheses: Pharmaceutical Intermediates

Compounds like 6-Bromoimidazo[1,2-a]pyridine have been used as intermediates in organic syntheses . “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may serve as a valuable intermediate for the synthesis of various pharmaceuticals.

Drug Development: Drug Prejudice Scaffold

The imidazopyridine moiety is considered a “drug prejudice” scaffold due to its prevalence in drug development . The bromo and methyl groups present in “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may offer unique interactions with biological targets, making it a candidate for drug development studies.

Direcciones Futuras

The future directions for the study of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide could involve further exploration of its anticonvulsant properties and potential applications in medicinal chemistry. The discovery of new safer antiepileptic drugs (AEDs) with proper mechanisms of action may circumvent the shortcomings of current anticonvulsants .

Mecanismo De Acción

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have shown significant potency against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological activities, including anticancer, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibition, and insecticidal activities .

Propiedades

IUPAC Name |

6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O/c1-5-6(10)2-3-8-12-7(4-14(5)8)9(15)13-11/h2-4H,11H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCPEDXGOPKYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC(=CN12)C(=O)NN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

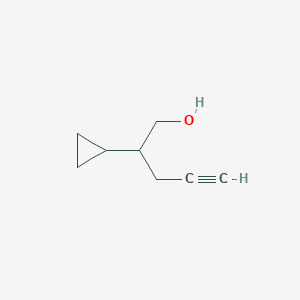

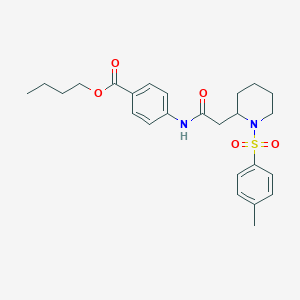

![3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole](/img/structure/B2896408.png)

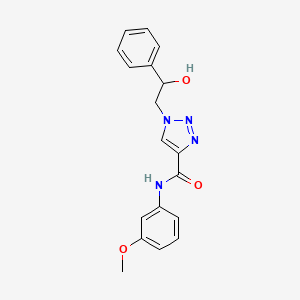

![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)

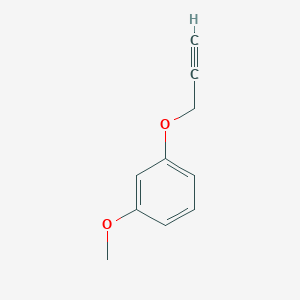

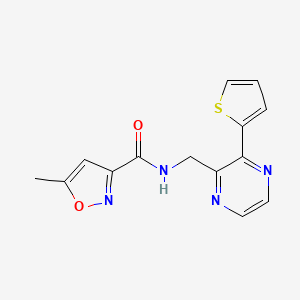

![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)

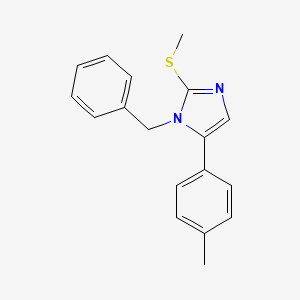

![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)

![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)

![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)